molecular formula C12H14BrNO3S B7975743 (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Cat. No.: B7975743
M. Wt: 332.22 g/mol
InChI Key: NVQJBQIUEDMRQR-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a dioxidothiomorpholino group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the bromination of 5-methylphenyl compounds followed by the introduction of the dioxidothiomorpholino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The dioxidothiomorpholino group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)methanone: Lacks the dioxidothiomorpholino group, resulting in different chemical properties and reactivity.

    (3-Bromo-5-methylphenyl)(1,1-dioxidooxathiomorpholino)methanone: Similar structure but with an oxathiomorpholino group instead of a thiomorpholino group.

Uniqueness

(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is unique due to the presence of the dioxidothiomorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

(3-bromo-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQJBQIUEDMRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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